[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid is a boronic acid derivative characterized by the presence of a chlorine atom and a trifluoromethyl group on a pyridine ring. It has the molecular formula and a molecular weight of approximately 190.92 g/mol. This compound is significant in organic synthesis and medicinal chemistry due to its unique electronic properties imparted by the trifluoromethyl group, which enhances its reactivity and selectivity in various chemical reactions .
This compound falls under the category of organoboron compounds, which are widely used in synthetic organic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions facilitate the formation of carbon-carbon bonds, making boronic acids valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
The synthesis of [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid typically involves several key steps:
The efficiency of the synthesis can be influenced by various factors including:
The molecular structure of [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid includes:
[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid participates in various chemical reactions:
The mechanism of action for [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid primarily revolves around its role as a nucleophile in cross-coupling reactions:
The compound's unique electronic properties make it suitable for applications requiring selective reactivity in complex synthetic pathways .
[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid finds extensive use in:
This compound exemplifies the versatility of boronic acids in modern synthetic chemistry, highlighting their importance across various scientific disciplines.
Palladium-catalyzed borylation (Miyaura borylation) represents the most efficient methodology for synthesizing [6-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS 2096336-32-0) from halogenated precursors. This approach employs 6-chloro-3-iodo-5-(trifluoromethyl)pyridine as the optimal substrate due to iodine's superior reactivity in oxidative addition compared to bromine or chlorine analogues. The reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source in anhydrous tetrahydrofuran or 1,4-dioxane solvents, with palladium catalysts facilitating the key transmetalation step [2] [4].
Catalyst selection critically influences yield and regioselectivity. Palladium(II) acetate (Pd(OAc)₂) combined with tricyclohexylphosphine (PCy₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligands achieves yields exceeding 80% under optimized conditions. The electron-withdrawing trifluoromethyl group enhances substrate electrophilicity, accelerating oxidative addition but necessitating precise temperature control (60-80°C) to suppress protodeboronation side reactions. Microwave irradiation significantly reduces reaction times from hours to minutes while maintaining yields above 75% [2] [4].
Table 1: Palladium Catalyst Systems for Pyridine Borylation
Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Reported Yield (%) |
---|---|---|---|---|
Palladium(II) acetate | Tricyclohexylphosphine | 1,4-Dioxane | 80 | 85 |
Palladium(II) chloride | 1,1'-Bis(diphenylphosphino)ferrocene | Tetrahydrofuran | 65 | 78 |
Tetrakis(triphenylphosphine)palladium(0) | None | Dimethylformamide | 100 | 62 |
Solvent polarity profoundly impacts transmetalation kinetics. Polar aprotic solvents (dimethylformamide) accelerate coupling but promote deboronation, while ethereal solvents (tetrahydrofuran, dioxane) offer superior selectivity despite slower reaction rates. Post-reaction hydrolysis of the boronic ester intermediate employs mild acidic conditions (1M hydrochloric acid), preserving the acid-sensitive pyridine core. Crucially, the chlorine substituent remains intact throughout this process, enabling downstream functionalization via Suzuki-Miyaura coupling [2] [4].
Halogen-metal exchange provides a complementary route to [6-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid, particularly effective with brominated precursors. This methodology exploits the ortho-directing effect of the nitrogen atom in the pyridine ring, facilitating selective lithiation at the C3 position when using n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in anhydrous tetrahydrofuran at cryogenic temperatures (-78°C). The transient aryllithium intermediate undergoes electrophilic trapping with trimethyl borate (B(OMe)₃), followed by acidic hydrolysis to yield the target boronic acid [2] [6].
Reaction kinetics reveal significant challenges in managing the electron-deficient pyridine system. The trifluoromethyl group adjacent to the reaction site stabilizes the carbanion but simultaneously increases susceptibility to nucleophilic aromatic substitution. Precise stoichiometric control (1.05-1.2 equivalents of organolithium reagent) and sub-zero temperatures (-78°C to -40°C) are essential to minimize decomposition pathways, including ring opening and halogen scrambling. Quenching protocols must avoid proton sources prior to boronation, as the aryllithium species readily abstracts protons from solvent impurities, reducing yields by 15-30% [2] [6].
Table 2: Organolithium Reagent Comparison for Halogen-Metal Exchange
Organolithium Reagent | Temperature (°C) | Trapping Electrophile | Hydrolysis Conditions | Isolated Yield (%) | Major Byproducts |
---|---|---|---|---|---|
n-Butyllithium | -78 | Trimethyl borate | 1M Hydrochloric acid | 65 | Debrominated pyridine |
tert-Butyllithium | -78 | Trimethyl borate | 1M Hydrochloric acid | 72 | Ring-opened products |
Lithium diisopropylamide | -40 | Triisopropyl borate | Citric acid | 58 | Disubstituted product |
The halogen-metal exchange route demonstrates particular value for substrates containing base-sensitive functional groups incompatible with palladium-catalyzed conditions. However, the necessity for cryogenic equipment and stringent exclusion of moisture presents scalability challenges. Recent advances incorporate continuous cryo-reactors with in-line borate addition, achieving kilogram-scale production with improved consistency and reduced organolithium consumption [2] [6].
The final hydrolysis step converting boronate esters to [6-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid benefits significantly from continuous flow technology, particularly for industrial-scale manufacturing. Traditional batch hydrolysis suffers from inconsistent heat transfer and pH gradients, leading to product degradation and variable purity. Continuous flow systems overcome these limitations through precise residence time control and homogeneous mixing, particularly when processing organotrifluoroborate intermediates derived from Miyaura borylation [5].
Optimal hydrolysis employs packed-bed reactors loaded with acidic ion-exchange resins (e.g., Amberlyst™-15) or coiled tubular reactors with staged acid addition. Hydrochloric acid concentrations between 0.5-2M provide efficient deprotection while minimizing boronic acid dehydration to boroxines. Elevated temperatures (50-70°C) accelerate hydrolysis but require careful optimization to prevent degradation of the pyridine scaffold. Flow rates of 5-10 mL/min through 20-meter reactor coils achieve >95% conversion with residence times under 15 minutes – a significant improvement over batch processes requiring hours [5].
Table 3: Continuous Flow Hydrolysis Parameters and Performance
Reactor Type | Acid Catalyst | Concentration (M) | Temperature (°C) | Residence Time (min) | Conversion (%) |
---|---|---|---|---|---|
Tubular (PFA) | Hydrochloric acid | 1.0 | 60 | 12 | 97 |
Packed-bed | Amberlyst™-15 | N/A (solid) | 50 | 15 | 92 |
Microstructured | Sulfuric acid | 0.5 | 70 | 8 | 95 |
Integrated membrane separators enable continuous product isolation through selective permeation of boronic acid while retaining unhydrolyzed esters. This configuration allows immediate neutralization via in-line mixing with bicarbonate solution, minimizing exposure to acidic conditions that promote boroxine formation. Real-time monitoring via flow NMR or Raman spectroscopy ensures consistent product quality. The trifluoromethyl group's hydrophobicity necessitates cosolvent systems (water:methanol 70:30) to prevent crystallization within reactors. This continuous approach reduces hydrolysis-related yield losses from 20% in batch to under 5% while achieving space-time yields exceeding 200 g/L/h [2] [5] [6].
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